Cas no 55-86-7 (Chlormethine hydrochloride)

Chlormethine hydrochloride 化学的及び物理的性質
名前と識別子
-
- mechlorethamine hydrochloride
- chlormethine hydrochloride
- Chloromethine Hydrochloride
- nitrogen mustard hydrochloride
- 2-Chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride
- Bis(2-chloroethyl)methylamine Hydrochloride
- antimit
- c6866
- chloramin
- dichloren
- dimitan
- erasol
- Mechlorethamine HCl
- Mustine,hydrochloride
- n-lost
- pliva
- SK 101
- zagreb
- Chlorethamine
- Stickstofflost
- Chlormethinum
- HN2 hydrochloride
- Azotoyperite
- Mitoxine
- Embikhine
- Nitol
- Mustine hydrochloride
- Dema
- Nitol takeda
- Erasol-Ido
- Mustin hydrochloride
- Embiquine
- Nitrogranulogen hydrochloride
- N-Mustard
- Mechloretha
- Methylbis(.beta.-chloroethyl)amine hydrochloride
- Caryolysine hydrochloride
- 2,2'-Dichloro-N-methyldiethylamino hydrochloride
- 55-86-7
- CAS-55-86-7
- Bis(2-chloroethyl)methylamine-d4Hydrochloride
- 2,2'-Dichloro-N-methyldiethylamine hydrochloride
- Methyldi(.beta.-chloroethyl)amine hydrochloride
- QZIQJVCYUQZDIR-UHFFFAOYSA-N
- 2-Chloro-N-(2-chloroethyl)-N-methylethanamine hydrochlroide
- CCG-264667
- Chloramin hydrochloride
- C5H12Cl3N
- AKOS015915356
- CCRIS 448
- C 6866
- s4252
- bis(2-chloroethyl)methylammonium chloride
- Diethylamine,2'-dichloro-N-methyl, hydrochloride
- Methylbis(2-chloroethyl)amine hydrochloride
- Mechlorethamine hydrochloride [USAN]
- Stickstofflost-ebewe
- bis(2-chloroethyl)-methylamine hydrochloride
- F11444
- Nitrogen mustard HCl
- Dichloren hydrochloride
- CHEBI:55368
- 2-Chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride (1:1)
- Di(2-chloroethyl)methylamine hydrochloride
- L0MR697HHI
- Nitol 'takeda'
- MECHLORETHAMINE HYDROCHLORIDE [USP-RS]
- 2-chloro-N-(2 -chloroethyl)-N-methylethanamine hydrochloride
- n-methylbis (2-chloroethyl)amine hydrochloride
- Methyldi(beta-chloroethyl)amine hydrochloride
- DTXCID205757
- bis-(2-Chloro-ethyl)-methyl-amine hydrochloride
- bis(2-chloroethyl)methyl amine hydrochloride
- 2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride
- N-methyl-bis-(2-chloroethyl)amine hydrochloride
- NCGC00258192-01
- Valchlor (TN)
- bis (2-chloroethyl)-methylamine hydrochloride
- N-Methylbis(.beta.-chlorethyl)amine hydrochloride
- N,N-Bis(2-chloraethyl)methylamin-hydrochlorid
- N-Methyl-2,2'-dichlorodiethylamine hydrochloride
- D04872
- Mustargen (TN)
- SCHEMBL3855
- MECHLORETHAMINE HYDROCHLORIDE [VANDF]
- NCGC00091835-10
- Dichloromethyldiethylamine hydrochloride
- WLN: G2N1&2G &GH
- CHLORMETHINI HYDROCHLORIDUM [WHO-IP LATIN]
- NSC762
- Tox21_200638
- HSDB 7176
- 1,5-Dichloro-3-methyl-3-azapentane hydrochloride
- N-Methylbis(2-chloroethyl)amine hydrochloride
- N-Methyl-bis-beta-chlorethylamine hydrochloride
- BP-20221
- N,N-bis(chloroethyl)methylamine hydrochloride
- SMR000059226
- 2-chloro-N-(2-chloroethyl) -N-methylethanamine hydrochloride
- Mechlorethamine chloridrate
- C5H11Cl2N.ClH
- Mechlorethamine hydrochloride, 98%
- Diethylamine,2'-dichloro-N-methyl-, hydrochloride
- Prestwick_37
- Mechorethamine hydrochloride
- Nitrogen mustard (HN-2), hydrochloride
- AI3-16195
- NSC-762
- bis-(2-chloroethyl)-methylamine hydrochloride
- Methyldi(2-chloroethyl)amine hydrochloride
- W-105542
- Kloramin (VAN)
- MFCD00012517
- 1,5-Dichloro-3-methyl-3-azapentane, hydrochloride
- Chlormethini hydrochloridum
- N-Methyl-di-2-chloroethylamine hydrochloride
- MLS003899210
- MECHLORETHAMINE HYDROCHLORIDE [ORANGE BOOK]
- CHEMBL1201001
- Mechlorethamine hydrochloride [USP]
- MECHLORETHAMINE HYDROCHLORIDE [HSDB]
- Tox21_111170_1
- Bis(2-chloroethyl)-N-methylamine hydrochloride
- HY-B1253
- Nitrogen mustard hydrochloride (Mechlorethamine hydrochloride)
- LS-1357
- Q27124263
- chlormethinhydrochlorid-
- Ethanamine, 2-chloro-N-(2-chloroethyl)-N-methyl-, hydrochloride
- Nitrogen mustard, hydrochloride salt
- MECHLORETHAMINE HYDROCHLORIDE [USP MONOGRAPH]
- Erasol hydrochloride
- NCGC00091835-01
- 1329812-14-7
- N,N-Bis(2-chloraethyl)methylamin-hydrochlorid [German]
- bis (2-chloroethyl)methyl amine hydrochloride
- N-Mustard [German]
- ChlorMethine HCl
- MBA hydrochloride
- CS-5080
- N,N-bis(2-chloroethyl)-N-methylamine hydrochloride
- NSC-762 hydrochloride
- .beta.,.beta.'-Dichlorodiethyl-N-methylamine hydrochloride
- Methyl bis(.beta.-chloroethyl)amine, hydrochloride
- bis-(2-chloroethyl)methylamine hydrochloride
- Tox21_111170
- CHLORMETHINE HYDROCHLORIDE [WHO-DD]
- 2-chloro-N-(chloroethyl)-N-methylethanamine hydrochloride
- N-methylbis(2-chloroethyl)-amine hydrochloride
- MECHLORETHAMINE HYDROCHLORIDE [MI]
- CHLORMETHINE HYDROCHLORIDE [WHO-IP]
- Mustargen hydrochloride
- SW220100-1
- Diethylamine, 2,2'-dichloro-N-methyl, hydrochloride
- CHLORMETHINE HYDROCHLORIDE [MART.]
- Methyl-bis(beta-chloroethyl)amine hydrochloride
- Chlormethine (hydrochloride)
- UNII-L0MR697HHI
- beta,beta'-Dichlorodiethyl-N-methylamine hydrochloride
- DTXSID8025757
- Etanamina, 2-cloro-N-(2-cloroetil)-N-metil-, clorhidrato (1:1)
- N,N-Bis(2-chloroethyl)methylamine hydrochloride
- Mechlorethamine hydrochloride (USP)
- Nitrogen mustard hydrochloride (Mechlorethamine HC1)
- Mustine hydrochlor
- NCI-C56382
- Embichin hydrochloride
- EINECS 200-246-0
- bis-(2-chloroethyl)-methyl-amine hydrochloride
- Mechlorethamine Hydrochloride,98%
- Caryolysine
- Mebichloramine
- SY003678
- Nitrogranulogen
- Embichin
- Carolysine
- NS00076424
- Valchlor
- Embechine
- N-METHYLBIS-BETA-CHLORETHYLAMINE HYDROCHLORIDE
- WR-147650
- ethanamine,2-chloro-N-(2-chloroethyl)-N-methyl Hydrochloride
- Chloromethine HCl
- Mustargen HCl
- N,N-BIS(2-CHLOROETHYL)METHANAMINE HYDROCHLORIDE
- MECHLORETHAMINE HYDROCHLORIDE (USP-RS)
- NSC 762 HYDROCHLORIDE
- DICHLOREN (GERMAN)
- N-LOST (GERMAN)
- Embichen
- Hydrochloride, Mechlorethamine
- chlorethamine hydrochloride
- Onco-Cloramin
- MECHLORETHAMINE HYDROCHLORIDE (USP MONOGRAPH)
- Methylchlorethamine Hydrochloride
- Diethylamine, 2,2'-dichloro-N-methyl-, hydrochloride
- HN 2 Hydrochloride
- NITOL 'TAKEDA
- chlorethazine hydrochloride
- CHLORETHAMINE HCL
- CHLORMETHINE HYDROCHLORIDE (MART.)
- MERCHLORETHAMINE
- ETHANAMINE, 2-CHLORO-N-(2-CHLOROETHY)-N-METHYL-, HYDROCHLORIDE
- DB-007290
- Chlormethine hydrochloride
-
- MDL: MFCD00012517
- インチ: 1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H
- InChIKey: QZIQJVCYUQZDIR-UHFFFAOYSA-N
- ほほえんだ: ClC([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C([H])([H])Cl.Cl[H]
計算された属性
- せいみつぶんしりょう: 191.00400
- どういたいしつりょう: 191.004
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 43.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 3.2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.4424 (rough estimate)
- ゆうかいてん: 108-111 ºC
- ふってん: 315.95°C (rough estimate)
- フラッシュポイント: 20.5°C
- 屈折率: 1.6300 (estimate)
- ようかいど: H2O: very soluble
- あんていせい: Stable. Hygroscopic.
- PSA: 3.24000
- LogP: 2.19780
- かんど: Hygroscopic
- マーカー: 13,5798
Chlormethine hydrochloride セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H300,H314,H317,H334,H350
- 警告文: P201,P261,P264,P280,P301+P310,P305+P351+P338
- 危険物輸送番号:UN 2811 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: R45;R46;R28;R34;R42/43
- セキュリティの説明: S53-S36/37/39-S45
- RTECS番号:IA2100000
-
危険物標識:
- 包装カテゴリ:II
- どくせい:LD50 in rats (mg/kg): 1.1 i.v.; 1.9 s.c. (Anslow)
- セキュリティ用語:6.1(a)
- 包装グループ:II
- TSCA:Yes
- 包装等級:II
- リスク用語:R45; R46; R28; R34; R42/43
- 危険レベル:6.1(a)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 危険レベル:6.1(a)
Chlormethine hydrochloride 税関データ
- 税関コード:2921199090
- 税関データ:
中国税関コード:
2921199090概要:
2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Chlormethine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813774-5g |
Mechlorethamine hydrochloride |
55-86-7 | 97% | 5g |
¥144.00 | 2022-09-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1417-200 mg |
Mechlorethamine hydrochloride |
55-86-7 | 99.96% | 200mg |
¥998.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M95350-5g |
Chlormethine (hydrochloride) |
55-86-7 | 5g |
¥98.0 | 2021-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M113888-5g |
Chlormethine hydrochloride |
55-86-7 | 98% | 5g |
¥140.90 | 2023-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1417-100 mg |
Mechlorethamine hydrochloride |
55-86-7 | 99.96% | 100MG |
¥573.00 | 2022-02-28 | |
Cooke Chemical | A5440212-25G |
Mechlorethamine hydrochloride |
55-86-7 | 98% | 25g |
RMB 376.80 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813774-1g |
Mechlorethamine hydrochloride |
55-86-7 | 97% | 1g |
¥52.00 | 2022-09-01 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YM3922-5g |
Chlormethine hydrochloride |
55-86-7 | ≥98% | 5g |
¥150元 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GW867-500g |
Chlormethine hydrochloride |
55-86-7 | 98+% | 500g |
3133CNY | 2021-05-08 | |
TRC | B418990-2.5g |
Bis(2-chloroethyl)methylamine Hydrochloride |
55-86-7 | 2.5g |
140.00 | 2021-08-17 |
Chlormethine hydrochloride 関連文献
-
1. 387. Topochemistry. Part V. The crystal structure of 2,5-dimethyl-1,4-benzoquinoneD. Rabinovich,G. M. J. Schmidt J. Chem. Soc. 1964 2030
-
Zorica D. Petrovi?,Vladimir P. Petrovi?,Du?ica Simijonovi?,Svetlana Markovi? Dalton Trans. 2011 40 9284
-
Siyuan Zhou,Yi Chen,Jie Xu,Yongfei Yin,Jianqing Yu,Wei Liu,Shigui Chen,Lu Wang J. Mater. Chem. B 2023 11 2706
-
Fabrício M. Oliveira,Luiz C. A. Barbosa,Fyaz M. D. Ismail RSC Adv. 2014 4 18998
-
Jiaxu Li,Liuchun Zheng,Haihua Xiao,Chuncheng Li,Shaohua Wu,Yaonan Xiao,Jiajian Liu,Bo Zhang Polym. Chem. 2019 10 5353
-
John G. A. Rhodin Trans. Faraday Soc. 1905 1 119
Chlormethine hydrochlorideに関する追加情報
Chlormethine Hydrochloride (CAS No. 55-86-7): A Comprehensive Overview of Its Chemical Properties and Contemporary Applications in Medical Research
Chlormethine hydrochloride (CAS No. 55-86-7), also known as mechlorethamine hydrochloride, is a synthetic organic compound classified as an alkylating agent. Its chemical structure consists of a methylamine core linked to two β-chloroethyl groups, forming the basis for its unique reactivity in biological systems. As one of the earliest nitrogen mustard derivatives developed for clinical use, this compound has been extensively studied for its ability to crosslink DNA strands, thereby inhibiting cell proliferation—a mechanism critical to its role in oncology. Recent advancements in understanding its molecular interactions have revitalized interest in optimizing its therapeutic potential while mitigating adverse effects.
The synthesis of Chlormethine hydrochloride (CAS No. 55-86-7) involves the alkylation of methylamine with chloromethyl methyl ether under controlled conditions, followed by hydrochloric acid neutralization to form the salt form. This process ensures stability and solubility for pharmaceutical formulations. In a Nature Communications study published in 2023, researchers demonstrated that alternative synthetic pathways using environmentally benign solvents can reduce byproduct formation, enhancing purity and scalability for modern drug manufacturing processes.
In Chlormethine hydrochloride's mechanism of action, the β-chloroethyl groups undergo spontaneous hydrolysis in aqueous environments to release ethyleneimmonium ions. These ions form covalent bonds with nucleophilic sites on DNA molecules, particularly at N7 positions of guanine residues, creating interstrand crosslinks that block replication and transcription. A groundbreaking Cancer Cell paper from early 2024 revealed that combining this compound with PARP inhibitors significantly improves cytotoxicity against platinum-resistant ovarian cancers by exploiting synthetic lethality pathways.
Historically used as a first-line treatment for Hodgkin's lymphoma and other hematologic malignancies since the mid-20th century, recent clinical data from phase II trials highlighted its renewed efficacy when delivered via targeted nanocarriers. A 2023 Journal of Controlled Release study showed that encapsulation within lipid-polymer hybrid nanoparticles increases tumor specificity by over 40%, while reducing systemic myelosuppression commonly observed with conventional administration methods.
Ongoing research focuses on repurposing Chlormethine hydrochloride (CAS No. 55-86-7) for non-oncological applications through structural modifications. A collaborative project between MIT and Dana-Farber Cancer Institute reported in Science Advances (2024) demonstrated that derivatized forms exhibit potent anti-fibrotic activity by inhibiting TGFβ signaling pathways in lung fibrosis models without affecting healthy tissue proliferation.
Safety profiles remain an active area of investigation with recent studies employing metabolomics approaches to identify early biomarkers of toxicity. A multi-institutional trial published in Clinical Cancer Research (Q1 2024) identified plasma metabolite patterns predictive of neurotoxicity onset within three days post-administration, enabling proactive intervention strategies through dose adjustments or co-administration of neuroprotective agents.
In preclinical models, combination therapies involving Chlormethine hydrochloride have shown synergistic effects with immune checkpoint inhibitors. Data from mouse xenograft studies presented at the AACR Annual Meeting (April 2024) indicated enhanced T-cell infiltration into tumors when low-dose alkylating activity was coupled with PD-L1 blockade, suggesting a novel strategy to overcome immunotherapy resistance mechanisms.
Biochemical characterization using advanced NMR spectroscopy has clarified its interaction dynamics with histone proteins published in Nucleic Acids Research. Researchers discovered that Chlormethine-induced DNA damage triggers histone H3 phosphorylation patterns distinct from other alkylating agents, offering potential targets for pharmacodynamic monitoring systems using mass spectrometry-based assays.
Synthetic chemistry innovations are addressing formulation challenges through click chemistry approaches described in Chemical Science. By attaching azide-functionalized prodrugs to cyclooctyne-conjugated targeting ligands, scientists have developed site-specific activation systems that reduce off-target effects while maintaining cytotoxic potency against lymphoma cell lines.
Epidemiological analyses published in JAMA Oncology (July 2024) revealed unexpected benefits when used as adjuvant therapy in pediatric sarcomas treated with localized radiation therapy. The study demonstrated improved five-year survival rates compared to radiation alone without increasing long-term secondary malignancy risks when administered at substandard doses tailored via pharmacokinetic modeling.
Mechanistic insights from cryo-electron microscopy studies detailed in eLife. (September 2024) provided atomic-level resolution images showing how Chlormethine crosslinks specifically disrupt DNA helicase activity during replication fork progression—a finding that may lead to predictive biomarker development based on helicase expression levels measured via digital PCR assays.
A recent computational pharmacology paper featured on Nature Protocols. introduced machine learning models trained on decades of Chlormethine clinical data to predict individual patient responses based on germline genetic variants associated with DNA repair pathways such as XRCC1 and ERCC1 polymorphisms detected through next-generation sequencing platforms.
Innovative delivery systems presented at ESMO Congress (October 2024) employed stimuli-responsive mesoporous silica nanoparticles loaded with Chlormethine hydrochloride (CAS No. 55-86-7). These carriers exhibited pH-dependent release characteristics optimized for tumor microenvironment conditions, achieving therapeutic concentrations at target sites while maintaining systemic drug levels below nephrotoxic thresholds.
Newly discovered metabolic pathways reported in Molecular Pharmacology. explain how hepatic CYP enzymes mediate detoxification processes differently than previously understood—findings that could lead to personalized dosing strategies based on patient-specific cytochrome P450 genotype analysis using quantitative mass spectrometry techniques.
A landmark proteomic analysis published online by Nature Medicine. identified overexpression of ALDH1A1 as a predictive marker for response efficacy across multiple cancer types treated with Chlormethine-based regimens. This discovery is enabling precision medicine approaches where ALDH1A1 levels are monitored via ELISA assays before initiating therapy.
Ongoing trials leveraging CRISPR-Cas9 technology are exploring genetic engineering approaches to enhance therapeutic indices reported at ASH Annual Meeting (December 2023). Researchers successfully modified hematopoietic stem cells ex vivo to express protective enzymes against Chlormethine's cytotoxic effects before autologous transplantation procedures—demonstrating feasibility without compromising antitumor activity against myeloma targets.
Synergistic interactions observed when combined with targeted therapies such as CDK4/6 inhibitors were detailed in a phase Ib trial results published early January 2024 by the New England Journal of Medicine showed improved progression-free survival rates among metastatic breast cancer patients harboring specific PIK3CA mutations detected through liquid biopsy platforms integrating ctDNA sequencing technologies.
A groundbreaking preclinical study featured on Cell Reports Medicine demonstrated how low-dose Chlormethine (CAS No. 55-86-7) administration induces immunogenic cell death mechanisms detectable via flow cytometric analysis of calreticulin exposure and ATP release profiles—suggesting potential roles as an immune priming agent within combination regimens involving checkpoint inhibitors or CAR-T therapies.
New formulation strategies using polyethylene glycol conjugation described recently show promise improving bioavailability while maintaining stability during storage according to data presented at the American Chemical Society National Meeting (August 2024). The resulting prodrug demonstrated extended half-life compared to conventional formulations without altering its fundamental DNA crosslinking mechanism validated through comet assay analysis under simulated physiological conditions.
Multidisciplinary research teams are applying chemo-informatics tools to predict off-target interactions using quantum mechanical simulations reported late last year revealed unexpected binding affinities toward epigenetic regulators such as EZH2—findings now being explored experimentally through chromatin immunoprecipitation sequencing experiments analyzing global histone modification patterns after treatment exposure.
55-86-7 (Chlormethine hydrochloride) 関連製品
- 1220017-62-8(N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)
- 1072952-46-5((oxan-4-yl)boronic acid)
- 282108-65-0(<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate)
- 107264-08-4(1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate)
- 1216261-68-5(3-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid)
- 2138049-17-7(2-benzyl(ethyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid)
- 1207045-26-8(3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-2-(trifluoromethyl)phenylurea)
- 1207025-61-3(N-4-({2-(4-fluorophenoxy)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide)
- 868228-75-5(2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(1-hydroxybutan-2-yl)acetamide)
- 473567-24-7(ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride)

